(3-(Aminomethyl)-5-methylphenyl)boronicacid
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Overview
Description
(3-(Aminomethyl)-5-methylphenyl)boronicacid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an aminomethyl group and a methyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including (3-(Aminomethyl)-5-methylphenyl)boronicacid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate (B(Oi-Pr)3) or trimethyl borate (B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-(Aminomethyl)-5-methylphenyl)boronicacid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boranes or other reduced boron species.
Substitution: The aminomethyl and methyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to introduce new functional groups onto the phenyl ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
(3-(Aminomethyl)-5-methylphenyl)boronicacid has a wide range of applications in scientific research, including:
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through boronate ester formation.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of (3-(Aminomethyl)-5-methylphenyl)boronicacid involves the formation of boronate esters with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which can form reversible covalent bonds with hydroxyl groups. The compound can also participate in various catalytic processes, such as Suzuki-Miyaura coupling, where it acts as a nucleophile in the transmetalation step .
Comparison with Similar Compounds
(3-(Aminomethyl)-5-methylphenyl)boronicacid can be compared with other boronic acids, such as phenylboronic acid and 3-aminophenylboronic acid. While these compounds share similar boronic acid functionality, this compound is unique due to the presence of both aminomethyl and methyl substituents on the phenyl ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
List of Similar Compounds
- Phenylboronic acid
- 3-Aminophenylboronic acid
- 4-Methylphenylboronic acid
- 3,5-Dimethylphenylboronic acid
Properties
Molecular Formula |
C8H12BNO2 |
---|---|
Molecular Weight |
165.00 g/mol |
IUPAC Name |
[3-(aminomethyl)-5-methylphenyl]boronic acid |
InChI |
InChI=1S/C8H12BNO2/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-4,11-12H,5,10H2,1H3 |
InChI Key |
WODJJSGUYMVYQF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)CN)C)(O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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